![molecular formula C16H13N3O6 B5642624 methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5642624.png)
methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate
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Overview
Description
The study of nitrobenzoate derivatives, including those with specific substituent groups like aminocarbonyl and amino carbonyl functionalities, is significant in organic chemistry due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Methyl 3-methyl-4-[(1-oxobuthyl) amino]-5-nitrobenzoate was synthesized from 3-methyl-4-nitrobenzoic acid through a series of reactions including esterification, catalytic hydrogenation, acylamination, nitration, and refinement, characterized by 1H NMR and IR techniques (Xiao, 2007). This process highlights the complexity and the steps involved in synthesizing nitrobenzoate derivatives.
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been determined using X-ray diffraction analysis, which reveals the arrangement of molecules and the nature of hydrogen bonding within the crystal lattice. For example, the molecular structure of substituted 2-aminobenzo[b]pyrans, which shares structural motifs with nitrobenzoate derivatives, was established, indicating the importance of understanding the spatial arrangement for predicting the reactivity and properties of these compounds (Shestopalov et al., 2003).
Chemical Reactions and Properties
Nitrobenzoate derivatives participate in various chemical reactions, including hydrogenation and acylation. The introduction of a nitro group significantly influences the electron distribution within the molecule, affecting its reactivity. The effect of substituents on the reaction rates and mechanisms has been studied, demonstrating how modifications to the molecular structure can alter the compound's chemical behavior (Um et al., 2005).
properties
IUPAC Name |
methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c1-25-16(22)10-6-9(7-11(8-10)19(23)24)15(21)18-13-5-3-2-4-12(13)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMBSAHECDVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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